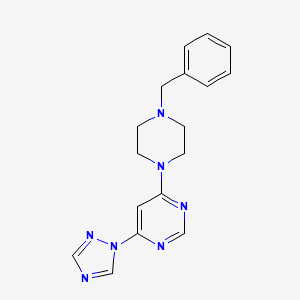![molecular formula C18H20N6O B12247734 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine](/img/structure/B12247734.png)
4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with a pyrrolidine ring and a methylpyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the cyclization of a hydrazine derivative with an ortho ester to form the triazolopyridazine core. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the attachment of the methylpyridine moiety via an etherification reaction. Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrolidine moieties, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with various receptors, modulating their signaling pathways and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidinyl derivatives: Compounds with a pyrrolidine ring often exhibit similar reactivity and biological activity, but the presence of additional functional groups can significantly alter their properties.
Methylpyridine derivatives: These compounds are characterized by the presence of a methyl group on the pyridine ring, which can influence their reactivity and interactions with biological targets
Properties
Molecular Formula |
C18H20N6O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H20N6O/c1-12-10-19-8-6-15(12)25-14-7-9-23(11-14)17-5-4-16-20-21-18(13-2-3-13)24(16)22-17/h4-6,8,10,13-14H,2-3,7,9,11H2,1H3 |
InChI Key |
SVGIAXSJGNGSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12247655.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B12247665.png)
![9-(2-methoxyethyl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247669.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247676.png)
![6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B12247678.png)
![4-({4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)morpholine](/img/structure/B12247681.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid](/img/structure/B12247687.png)
![2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12247690.png)
![5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine](/img/structure/B12247693.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12247700.png)

![4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B12247712.png)

![2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12247722.png)
